molecular formula C16H23NO5 B12272938 N-Boc-2-methoxy-D-homophenylalanine

N-Boc-2-methoxy-D-homophenylalanine

Cat. No.: B12272938
M. Wt: 309.36 g/mol
InChI Key: VEPVSKSGBVOZHS-GFCCVEGCSA-N
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Description

N-Boc-2-methoxy-D-homophenylalanine is a chemical compound with the molecular formula C16H23NO5 and a molecular weight of 309.36 g/mol . It is also known by its IUPAC name, ®-2-((tert-butoxycarbonyl)amino)-4-(2-methoxyphenyl)butanoic acid . This compound is a derivative of homophenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with a methoxy group.

Preparation Methods

The synthesis of N-Boc-2-methoxy-D-homophenylalanine typically involves the following steps :

    Protection of the amino group: The amino group of homophenylalanine is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting homophenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Methoxylation: The phenyl ring of the protected homophenylalanine is then methoxylated using a suitable methoxylating agent, such as sodium methoxide or dimethyl sulfate, under appropriate reaction conditions.

Chemical Reactions Analysis

N-Boc-2-methoxy-D-homophenylalanine can undergo various chemical reactions, including :

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of N-Boc-2-hydroxy-D-homophenylalanine.

    Reduction: The carboxyl group can be reduced to form the corresponding alcohol, N-Boc-2-methoxy-D-homophenylalaninol.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield 2-methoxy-D-homophenylalanine.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid for deprotection.

Scientific Research Applications

N-Boc-2-methoxy-D-homophenylalanine has several applications in scientific research :

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and biologically active compounds.

    Biology: It serves as a precursor for the synthesis of peptides and proteins with modified amino acid residues, which can be used to study protein structure and function.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of N-Boc-2-methoxy-D-homophenylalanine is not well-documented. as a derivative of homophenylalanine, it is likely to interact with biological systems in a similar manner. The Boc protecting group can be removed under physiological conditions, allowing the free amino acid to participate in biochemical pathways. The methoxy group may influence the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

N-Boc-2-methoxy-D-homophenylalanine can be compared with other similar compounds, such as :

    N-Boc-2-hydroxy-D-homophenylalanine: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.

    N-Boc-2-methoxy-L-homophenylalanine: The L-enantiomer of the compound, which may have different biological properties and applications.

    N-Boc-2-methoxy-D-phenylalanine: This compound lacks the additional methylene group present in homophenylalanine, which may influence its chemical and biological behavior.

This compound is unique due to its specific substitution pattern and stereochemistry, which can impact its reactivity and interactions with biological systems.

Properties

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

(2R)-4-(2-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-12(14(18)19)10-9-11-7-5-6-8-13(11)21-4/h5-8,12H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t12-/m1/s1

InChI Key

VEPVSKSGBVOZHS-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC1=CC=CC=C1OC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1OC)C(=O)O

Origin of Product

United States

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